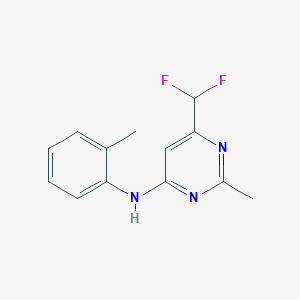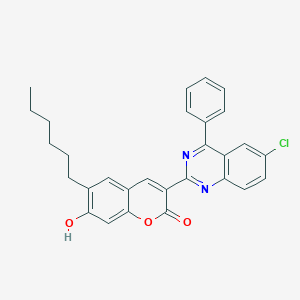![molecular formula C9H6N2O B6484148 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile CAS No. 2548989-33-7](/img/structure/B6484148.png)
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(5-methylfuran-3-yl)methylidene]propanedinitrile” is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “this compound” involves a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a nitrile group (C#N), which is attached to the furan ring via a methylene bridge .Wissenschaftliche Forschungsanwendungen
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile has been used in a variety of scientific research applications, including drug design and development. It has been used as a substrate for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antacids, and anti-arrhythmic agents. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is not fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of hydrogen bonds and other interactions between molecules. Additionally, it is believed to act as an electron acceptor, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are important mediators of inflammation and pain. Additionally, this compound has been shown to have antioxidant activity, which can help protect against oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile in laboratory experiments is its stability and low toxicity. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the use of this compound in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile are still being explored. Potential future directions include the use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, cardiovascular diseases, and autoimmune diseases. Additionally, this compound could be used in the development of new drugs, such as anti-inflammatory drugs, antacids, and anti-arrhythmic agents. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential use of this compound in the synthesis of other compounds, such as dyes, pigments, and catalysts.
Synthesemethoden
The synthesis of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is accomplished by the reaction of 5-methylfuran-3-ylmethylene chloride with 2-propanedinitrile in the presence of a base such as potassium hydroxide. The reaction is carried out at a temperature of 80-90°C and is typically complete in 3-4 hours. The product is then purified by recrystallization or chromatography.
Eigenschaften
IUPAC Name |
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7-2-8(6-12-7)3-9(4-10)5-11/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFGEJOHOIVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)
![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6484093.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)
![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)


![4-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6484170.png)
![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)